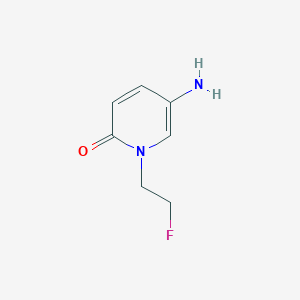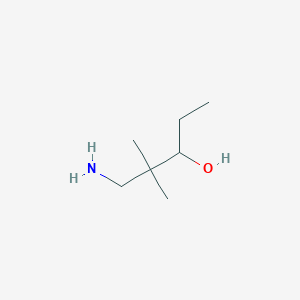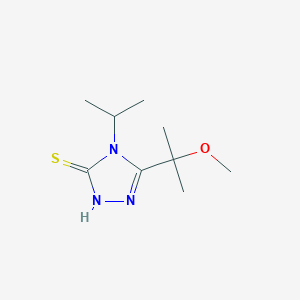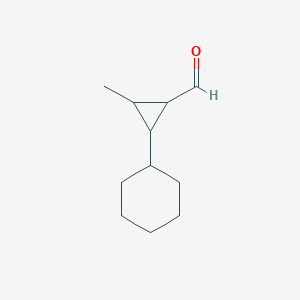
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexyl group attached to a cyclopropane ring, which is further substituted with a methyl group and an aldehyde functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-Cyclohexyl-3-methylcyclopropane-1-carboxylic acid.
Reduction: 2-Cyclohexyl-3-methylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of cycloalkane reactivity.
Biology: It may be used in the synthesis of biologically active molecules or as a probe to study enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved in these reactions are typically studied using various spectroscopic and analytical techniques.
相似化合物的比较
Similar Compounds
Cyclohexylcyclopropane: Lacks the methyl and aldehyde substituents.
3-Methylcyclopropane-1-carbaldehyde: Lacks the cyclohexyl group.
Cyclohexyl-3-methylcyclopropane: Lacks the aldehyde group.
Uniqueness
2-Cyclohexyl-3-methylcyclopropane-1-carbaldehyde is unique due to the presence of both a cyclohexyl group and an aldehyde functional group on the cyclopropane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
2-cyclohexyl-3-methylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-8-10(7-12)11(8)9-5-3-2-4-6-9/h7-11H,2-6H2,1H3 |
InChI 键 |
LQQSPOQITAZDRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C1C2CCCCC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



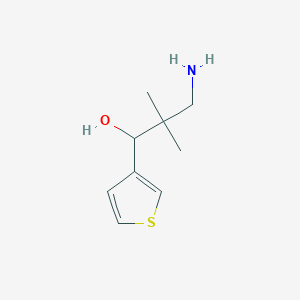
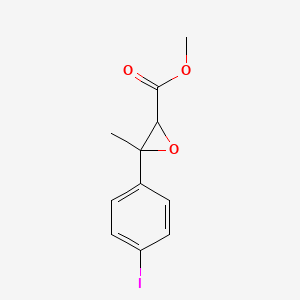
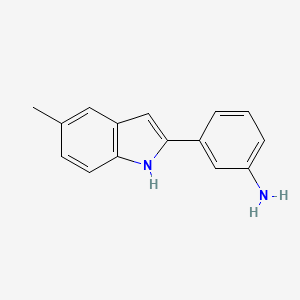
![Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13165491.png)
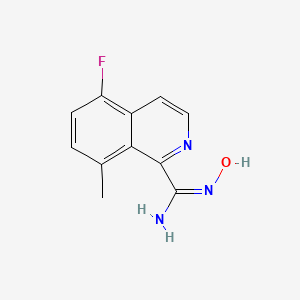
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
